4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide
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Overview
Description
4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ketones and amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzaldehyde with acetophenone in the presence of a base to form 1,2-diphenylethanone.
Addition of Methyl Group: The intermediate is then reacted with methylmagnesium bromide to introduce the methyl group, forming 4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)pentanoic acid.
Amidation: The final step involves the reaction of the acid with aniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide can undergo various chemical reactions, including:
Oxidation: The ketone groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst or under heating.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)butanamide
- 4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-methylpentanamide
- 4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylbutanamide
Uniqueness
4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide is unique due to its specific combination of functional groups and its structural complexity
Properties
IUPAC Name |
4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-18(2)24(28)23(26(30)27-21-16-10-5-11-17-21)22(19-12-6-3-7-13-19)25(29)20-14-8-4-9-15-20/h3-18,22-23H,1-2H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZKETACRYVPDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675868 |
Source
|
Record name | 4-Methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444577-70-2 |
Source
|
Record name | 4-Methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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